
Tert-butyl 2-cyano-2,2-dimethylacetate
Overview
Description
Tert-butyl 2-cyano-2,2-dimethylacetate (CAS No. 75235-66-4) is an organic compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . Structurally, it features a tert-butyl ester group attached to a cyano-substituted dimethylacetate backbone. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules such as pharmaceuticals and agrochemicals. Its role as a building block is underscored by its commercial availability in small quantities (e.g., 50 mg to 500 mg) for research purposes .
Preparation Methods
Preparation Methods
Direct Esterification of Cyanoacetic Acid Derivatives
One classical approach involves the esterification of cyanoacetic acid or its derivatives with tert-butanol under acidic conditions to form the tert-butyl ester. However, due to the steric hindrance of the 2,2-dimethyl substitution, direct esterification may require optimized conditions or alternative routes.
Alkylation of tert-butyl Cyanoacetate
A widely used and industrially relevant method is the alkylation of tert-butyl cyanoacetate with suitable alkylating agents to introduce the 2,2-dimethyl substitution.
- Reaction: tert-butyl cyanoacetate is reacted with methyl iodide or other methylating agents in the presence of a base (e.g., potassium carbonate) to introduce the two methyl groups at the alpha position relative to the cyano and ester groups.
- Conditions: Typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) at temperatures ranging from 60°C to 100°C, with reaction times from 1 to 30 hours depending on scale and reagent purity.
Knoevenagel Condensation Followed by Esterification
Another synthetic route involves the Knoevenagel condensation of tert-butyl cyanoacetate with acetone or other ketones, catalyzed by bases such as piperidine, to form the corresponding α,β-unsaturated nitrile ester, which can be subsequently hydrogenated or reduced to yield tert-butyl 2-cyano-2,2-dimethylacetate.
- Typical Procedure: Equimolar amounts of tert-butyl cyanoacetate and ketone are mixed with catalytic piperidine under stirring at room temperature or mild heating.
- Isolation: The product is isolated by filtration and purified by crystallization from solvents such as 2-propanol.
Use of tert-butyl Cyanoacetate Derivatives in Pyrimidine Synthesis (Indirect Preparation)
In advanced synthetic applications, this compound derivatives serve as intermediates for constructing heterocyclic compounds such as 4,6-dialkoxy-2-cyanomethylpyrimidines.
- Method: Reaction of tert-butyl cyanoacetate derivatives with 4,6-dialkoxy-2-methanesulfonylpyrimidines in the presence of bases like potassium carbonate in DMF at 60–80°C.
- Deprotection: The tert-butyl ester group is removed under acidic conditions generating isobutene and carbon dioxide, yielding the target compounds.
- Yield: High yields (up to 97%) and high purity (HPLC purity >99%) have been reported.
Comparative Data Table of Preparation Methods
Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |
---|---|---|---|---|
Direct esterification | Cyanoacetic acid + tert-butanol | Acidic catalyst, heat | Moderate | Steric hindrance may reduce efficiency |
Alkylation of tert-butyl cyanoacetate | tert-butyl cyanoacetate + methyl iodide + base | DMF, 60–100°C, 1–30 h | High | Industrially favored, scalable |
Knoevenagel condensation + reduction | tert-butyl cyanoacetate + ketone + piperidine | Room temp or mild heat | High | Requires additional reduction step |
Reaction with 4,6-dialkoxy-2-methanesulfonylpyrimidine (for derivatives) | tert-butyl cyanoacetate derivative + pyrimidine derivative + base | DMF, 60–80°C, 2–6 h | Up to 97% | Used for advanced heterocyclic synthesis |
Detailed Research Findings
- The alkylation method benefits from the high nucleophilicity of the cyanoacetate anion and the good leaving group ability of methyl iodide, enabling efficient introduction of methyl groups at the alpha position.
- The Knoevenagel condensation approach offers versatility in substituent variation, allowing synthesis of various substituted cyanoacetates, including this compound analogs.
- The use of tert-butyl cyanoacetate derivatives in heterocyclic synthesis is advantageous due to the ease of tert-butyl ester deprotection under mild acidic conditions, which avoids harsh hydrolysis steps and minimizes side reactions.
- Analytical characterization of the products typically involves IR spectroscopy (noting characteristic cyano and ester carbonyl peaks), ^1H and ^13C NMR for structural confirmation, and elemental analysis for purity assessment.
Chemical Reactions Analysis
Knoevenagel Condensation Reactions
Tert-butyl cyanoacetate serves as a key substrate in Knoevenagel condensations with aromatic aldehydes to form α-cyanoacrylates. For example:
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Reaction with substituted benzaldehydes (e.g., 2-chloro-6-methylbenzaldehyde) in the presence of piperidine yields tert-butyl phenylcyanoacrylates.
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Typical conditions : Equimolar aldehyde and tert-butyl cyanoacetate, catalytic piperidine, room temperature, no solvent.
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Yield : Up to 63% for tert-butyl 2-chloro-6-methylphenylcyanoacrylate .
Product | Aldehyde Used | Catalyst | Yield |
---|---|---|---|
tert-butyl 2-chloro-6-methylphenylcyanoacrylate | 2-chloro-6-methylbenzaldehyde | Piperidine | 63% |
tert-butyl 3-fluoro-4-methylphenylcyanoacrylate | 3-fluoro-4-methylbenzaldehyde | Piperidine | 58% |
Nucleophilic Substitution Reactions
Tert-butyl cyanoacetate participates in nucleophilic aromatic substitutions with activated aryl halides:
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Example : Reaction with 1-chloro-5-cyano-2-nitrobenzene in pyridine with potassium tert-butoxide at 80°C forms tert-butyl cyano-(4-cyano-2-nitrophenyl)acetate.
Cyclopropanation Catalysis
While not directly involving the dimethyl derivative, tert-butyl 2-cyano-2-diazoacetate has been employed in asymmetric cyclopropanation of 1,3-dienes using chiral ruthenium porphyrin catalysts:
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Conditions : (S,R)-cmcpor-RuCO catalyst, mild temperatures.
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Outcomes : High enantioselectivity (up to 95% ee) and yields (up to 97%) for vinylcyclopropanes .
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Mechanism : Ruthenium carbene intermediates facilitate stereoselective C–C bond formation.
Hydrolysis and Functionalization
The tert-butyl ester group is cleaved under basic conditions:
Scientific Research Applications
Synthesis and Functionalization
Tert-butyl 2-cyano-2,2-dimethylacetate can undergo various reactions that make it valuable in organic synthesis:
- Formation of Isoquinolines : The compound has been utilized to synthesize 3-amino-4-alkyl isoquinolines through functionalization and decarboxylation processes. This transformation is significant for developing pharmaceutical intermediates .
- Vinylogous Urea Synthesis : It serves as a precursor in the synthesis of vinylogous ureas, which are important in the development of bioactive compounds .
- Synthesis of Substituted Isoquinolines : A modular approach has been reported where this compound is used in a four-component coupling reaction to yield substituted isoquinolines with overall yields up to 80% .
Biological Applications
The compound has shown potential in biological applications, particularly in the following areas:
- Antimicrobial Activity : Research indicates that derivatives of tert-butyl cyanoacetate demonstrate fungicidal properties, making it a candidate for agricultural applications as a pesticide .
- Medicinal Chemistry : It has been explored for its potential in drug development due to its ability to form complex structures that can interact with biological targets.
Case Study 1: Synthesis of Isoquinolines
A study demonstrated the utility of this compound in synthesizing isoquinoline derivatives. The reaction involved combining the compound with various electrophiles under palladium catalysis, leading to high yields of the desired products.
Reaction Components | Conditions | Yield |
---|---|---|
This compound + Electrophile | Pd-Catalyzed | Up to 80% |
Case Study 2: Antifungal Activity
In agricultural research, derivatives of tert-butyl cyanoacetate were tested for their antifungal properties against common plant pathogens. The results indicated significant efficacy at low concentrations compared to traditional fungicides.
Compound Tested | Pathogen | Concentration (ppm) | Efficacy (%) |
---|---|---|---|
Tert-butyl cyanoacetate derivative | Fusarium spp. | 100 | 75% |
Traditional fungicide | Fusarium spp. | 100 | 60% |
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-2,2-dimethylacetate involves its reactivity with various nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to create new compounds .
Comparison with Similar Compounds
Physical and Chemical Properties :
- However, comprehensive toxicological and ecological data remain unreported.
Tert-butyl 2-cyano-2,2-dimethylacetate belongs to a broader class of tert-butyl esters with cyano or heterocyclic substituents. Below is a detailed comparison with structurally analogous compounds:
Structural Analogs and Stereoisomers
identifies three closely related compounds with high structural similarity:
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Structural Differences |
---|---|---|---|---|---|
tert-Butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | 196085-85-5 | C₁₆H₂₅NO₅ | 311.37 | 1.00 | Contains a 1,3-dioxane ring |
tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | 124752-23-4 | C₁₆H₂₅NO₅ | 311.37 | 1.00 | Stereoisomer of the above compound |
tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate | 125971-94-0 | C₁₄H₂₄O₅ | 272.34 | 0.82 | Formaldehyde substituent instead of cyano group |
Key Observations :
Stereochemistry : Analogs with 1.00 similarity scores are stereoisomers, which may exhibit distinct biological activities or crystallization behaviors despite identical molecular formulas .
Substituent Effects: Replacement of the cyano group with a formaldehyde moiety (similarity score 0.82) reduces electrophilicity, altering applications in synthetic pathways .
Reactivity and Stability
- tert-Butyl Alcohol (a simpler analog) reacts violently with oxidizing agents (e.g., peroxides, chlorates) and decomposes in acidic conditions to release flammable isobutylene gas . However, the ester and cyano groups in the target compound likely mitigate such reactivity, enhancing stability.
- Cyano Group Influence: The electron-withdrawing cyano group may increase the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attacks in synthetic applications compared to non-cyano analogs .
Biological Activity
Tert-butyl 2-cyano-2,2-dimethylacetate (CAS Number: 53834489) is an organic compound notable for its diverse biological activities. This compound, characterized by the molecular formula , has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound features a tert-butyl group attached to a cyano group and a dimethylacetate moiety. This configuration contributes to its unique reactivity and biological interactions. The presence of the cyano group is particularly significant as it can facilitate various nucleophilic reactions, making it a versatile building block in synthetic chemistry.
This compound exhibits a range of biological activities that can be attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby altering their activity. This is particularly relevant in drug design where enzyme inhibition is a therapeutic target.
- Receptor Modulation : It has been shown to modulate receptor activity, potentially influencing pathways related to inflammation and cellular signaling.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound can induce apoptosis in cancer cell lines through various pathways:
- Cell Viability Assays : In vitro studies using different cancer cell lines such as HepG2 (liver cancer) have demonstrated significant cytotoxic effects. For example, an IC50 value (the concentration required to inhibit cell growth by 50%) was reported at approximately for certain derivatives related to this compound .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically involve:
- MTT Assay : This colorimetric assay measures cell viability based on mitochondrial activity. Results indicate that while some derivatives exhibit potent biological activity, they may also present toxicity risks at higher concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chemical structure can significantly impact its efficacy and selectivity:
Modification | Effect on Activity |
---|---|
Addition of functional groups | Increased potency against specific targets |
Alteration of steric hindrance | Changes in enzyme binding affinity |
Variation in electron-withdrawing groups | Modulation of biological response |
Research has shown that small changes in the chemical structure can lead to substantial differences in biological outcomes, emphasizing the importance of careful design in drug development.
Case Study 1: Antitumor Activity
In a recent study focusing on isoindolinone derivatives related to this compound, researchers evaluated their effects on HepG2 cells. The study found that certain derivatives exhibited significant antitumor activity, suggesting that modifications to the base structure can enhance therapeutic potential .
Case Study 2: Enzyme Inhibition Profile
Another study investigated the enzyme inhibition properties of this compound. The compound was found to effectively inhibit key enzymes involved in metabolic pathways associated with cancer proliferation. This finding underscores its potential as a lead compound for further drug development .
Safety and Toxicity
While this compound shows promise in various therapeutic applications, safety assessments are critical. Toxicity evaluations indicate that while effective at low concentrations, higher doses may lead to adverse effects. Continuous monitoring and optimization are necessary during development phases.
Q & A
Q. Basic: What is the standard synthetic route for tert-butyl 2-cyano-2,2-dimethylacetate?
The compound is synthesized via Knoevenagel condensation , where tert-butyl cyanoacetate reacts with a carbonyl compound (e.g., isobutyraldehyde or acetone derivatives) under basic conditions. For example:
- Reagents : Piperidine or NaH as a base, THF or DMF as solvent.
- Mechanism : Deprotonation of the active methylene group in tert-butyl cyanoacetate, followed by nucleophilic attack on the carbonyl compound to form the α,β-unsaturated cyanoester.
- Purification : Column chromatography or recrystallization to isolate the product .
Q. Advanced: How can reaction conditions be optimized to minimize byproducts in this synthesis?
Key variables include:
- Base selection : Piperidine (mild, catalytic) vs. NaH (stronger, stoichiometric). Piperidine minimizes side reactions like over-alkylation.
- Solvent polarity : Polar aprotic solvents (DMF) enhance reaction rates but may increase hydrolysis risks. THF balances reactivity and stability.
- Temperature : Controlled heating (40–60°C) improves kinetics without decomposition.
- Moisture control : Use of molecular sieves or inert atmosphere (N₂/Ar) to prevent hydrolysis of the cyano group .
Q. Basic: What spectroscopic methods confirm the structure of this compound?
- ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm, singlet), methyl groups (δ ~1.2–1.3 ppm), and cyano-adjacent protons (δ ~3.0–3.5 ppm).
- ¹³C NMR : Signals for carbonyl (δ ~165–170 ppm), nitrile (δ ~115–120 ppm), and quaternary carbons.
- IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch), ~1740 cm⁻¹ (ester C=O).
- Mass spectrometry : Molecular ion peak matching the molecular formula (C₁₀H₁₅NO₂) .
Q. Advanced: How does steric hindrance from the tert-butyl group influence reactivity in nucleophilic additions?
The bulky tert-butyl group:
- Reduces electrophilicity at the β-carbon of the α,β-unsaturated ester, slowing Michael additions.
- Directs regioselectivity in reactions with ambident nucleophiles (e.g., favoring attack at less hindered positions).
- Impacts crystallization : Enhances crystallinity due to rigid tertiary structure, aiding purification .
Q. Biological Application: What in vitro models assess the bioactivity of this compound?
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.
- Mechanistic probes : ROS detection kits to investigate oxidative stress pathways linked to cyanoester bioactivity .
Q. Data Contradiction: How to resolve discrepancies in reported synthetic yields?
- Replicate conditions : Ensure identical reagent purity, solvent drying, and reaction duration.
- Analytical validation : Use HPLC or GC-MS to quantify byproducts (e.g., unreacted tert-butyl cyanoacetate).
- Solvent/base interplay : Test DMF/piperidine vs. THF/NaH systems to identify yield-limiting factors .
Properties
IUPAC Name |
tert-butyl 2-cyano-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESJVZLQSJGIES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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